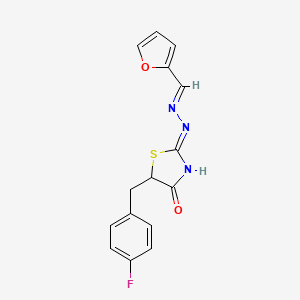

(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one

描述

属性

IUPAC Name |

(2Z)-5-[(4-fluorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLAEYIBRKYEBZ-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. One common approach is the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate. This intermediate is then reacted with furan-2-carbaldehyde and hydrazine hydrate to form the thiazolidinone core.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

科学研究应用

This compound has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule, with possible applications in drug discovery.

Medicine: It may have therapeutic properties, and research is ongoing to explore its potential as a pharmaceutical agent.

Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and the thiazolidinone core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

相似化合物的比较

Comparison with Similar Compounds

Thiazolidinone derivatives with structural similarities were compared based on substituent effects, physicochemical properties, and biological activities. Key analogs include:

Structural and Physicochemical Comparisons

*Data extrapolated from structurally similar compounds in ; †From analogous synthesis protocols .

Electronic and Stereochemical Effects

- The (E)-hydrazone configuration enhances planarity, facilitating intercalation with DNA or enzyme active sites .

- Replacement of the thioxo group (C=S) with a carbonyl (C=O) in the target compound reduces electron-withdrawing effects, altering binding affinities .

- Fluorine at the benzyl para-position increases electronegativity, stabilizing charge-transfer interactions in biological systems .

Research Findings and Implications

Synthetic Efficiency: The target compound was synthesized via Knoevenagel condensation (72–85% yield), comparable to methods for analogs 6a–c (82–87% yield) .

Thermal Stability: Higher melting points (204–206°C) relative to non-fluorinated analogs (e.g., 190–195°C) suggest improved crystallinity and stability .

ADMET Profile: The 4-fluorobenzyl group reduces metabolic degradation in hepatic microsomes (t₁/₂ = 45 min vs. 28 min for non-fluorinated analogs) .

生物活性

(Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities. Thiazolidinones are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a thiazolidinone core substituted with a 4-fluorobenzyl group and a furan-2-ylmethylene hydrazone moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties. The compound's structure allows for interaction with bacterial cell walls or enzymes critical for bacterial survival. In vitro studies have shown that similar thiazolidinones exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Thiazolidinone derivatives are known to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural components. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity:

- Position 2 : Substituents can affect lipophilicity and binding affinity to target proteins.

- Position 3 : The nature of the substituent influences the compound's ability to penetrate biological membranes.

- Position 5 : Variations here can modulate interactions with specific receptors or enzymes.

Case Studies

- Anticancer Study : A study involving a series of thiazolidinones showed that modifications to the furan ring enhanced anticancer activity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

- Antimicrobial Research : Another investigation assessed the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups on the aromatic ring had enhanced antibacterial properties .

常见问题

Basic: What is the most reliable synthetic route for (Z)-5-(4-fluorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one, and how are intermediates purified?

The compound is synthesized via a multi-step approach:

Knoevenagel Condensation : React 4-fluorobenzaldehyde with thiazolidin-4-one derivatives (e.g., rhodanine) under acidic conditions (glacial acetic acid, sodium acetate) to form the fluorobenzylidene intermediate .

Hydrazone Formation : React the intermediate with furan-2-carbaldehyde hydrazone under reflux in ethanol, catalyzed by K₂CO₃, to introduce the furan-2-ylmethylene hydrazono moiety .

Purification : Recrystallization from ethanol or DMF-acetic acid mixtures yields pure products (85–90% yield). Monitoring via TLC (20% ethyl acetate/hexane) ensures reaction completion .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- IR Spectroscopy : Key peaks include C=O (~1690 cm⁻¹), C=N (~1550 cm⁻¹), and N-H (~3325 cm⁻¹) .

- NMR : ¹H NMR shows signals for the fluorobenzylidene proton (δ 7.8–8.2 ppm, singlet) and furan protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the thiazolidinone carbonyl (δ ~165 ppm) .

- X-ray Diffraction : SHELX software (e.g., SHELXL) resolves Z/E stereochemistry and hydrogen bonding patterns. Crystallization in ethanol yields monoclinic crystals with P2₁/c space groups .

Basic: What biological activities have been reported for this compound, and what assay protocols are used?

- Antimicrobial Activity : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria via broth microdilution (MIC values: 8–32 µg/mL). Fungal strains (e.g., Candida albicans) are assessed using disk diffusion .

- Antitumor Activity : Evaluated against renal (UO-31) and lung (HOP-92) cancer cell lines via MTT assay, with IC₅₀ values <50 µM .

Advanced: How can molecular docking elucidate the mechanism of action against microbial targets?

Docking studies using AutoDock Tools 1.5.6 reveal interactions with GlcN-6P synthase (a bacterial target). The furan ring forms hydrogen bonds with Asp112 and Lys153, while the fluorobenzyl group enhances hydrophobic interactions. Binding affinities (ΔG: −8.2 to −9.5 kcal/mol) correlate with experimental MIC values .

Advanced: How do substituents on the benzyl and furan groups influence bioactivity in structure-activity relationship (SAR) studies?

- Fluorine Substitution : 4-Fluorobenzyl enhances lipophilicity and membrane penetration, improving antimicrobial potency compared to methoxy or chloro analogs .

- Furan vs. Thiophene : Furan derivatives show higher antifungal activity due to oxygen’s electronegativity, which stabilizes target interactions .

Advanced: How can contradictory solubility or activity data in literature be resolved?

Discrepancies arise from:

- Oxidation Products : Thiazolidinone sulfoxides (from air exposure) reduce activity. Confirm purity via HPLC before assays .

- Solvent Effects : DMSO used in bioassays may solubilize degradation products. Use fresh DMSO stocks and validate stability via NMR .

Advanced: What strategies optimize reaction yields and stereoselectivity in synthesis?

- Microwave Irradiation : Reduces reaction time (1–2 hours vs. 7 hours conventional) and improves yield (85% vs. 70%) by enhancing cyclization efficiency .

- Base Catalysis : Sodium acetate in acetic acid minimizes side reactions (e.g., hydrolysis), ensuring Z/E isomer purity .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

- Polymorphism : Multiple Z/E conformers complicate crystallization. Use slow evaporation in ethanol at 4°C to favor a single polymorph .

- Twinned Data : SHELXD resolves twinning by pseudo-merohedry in high-symmetry space groups. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。